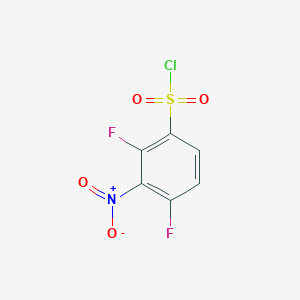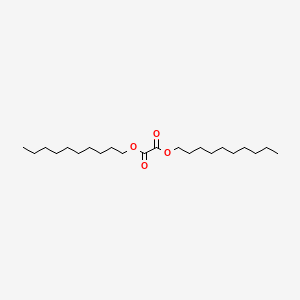
Didecyl Oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecyl oxalate can be synthesized through the esterification of oxalic acid with decanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include heating the mixture to a temperature where the esterification can proceed efficiently, usually around 100-150°C .
Industrial Production Methods
In industrial settings, this compound is produced by reacting oxalyl chloride with decanol in the presence of a base such as pyridine . This method is preferred for large-scale production due to its efficiency and higher yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Didecyl oxalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form oxalic acid and decanol.
Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Hydrolysis: Oxalic acid and decanol.
Reduction: Decanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Scientific Research Applications
Didecyl oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in reaction systems.
Biology: Investigated for its potential use in pest control formulations due to its insecticidal properties.
Medicine: Explored for use in ophthalmic solutions for treating eye inflammation and ulcers.
Industry: Utilized as a viscosity modifier, pyrethroid-inhibiting agent, and in the production of vinylene.
Mechanism of Action
The mechanism of action of didecyl oxalate involves its ability to act as a stabilizer and reducing agent in various chemical reactions . It interacts with molecular targets such as enzymes and cellular components, influencing biochemical pathways and processes . For example, its insecticidal properties are attributed to its ability to disrupt the nervous system of insects .
Comparison with Similar Compounds
Similar Compounds
Diethyl oxalate: Another ester of oxalic acid, used in organic synthesis.
Dimethyl oxalate: Used as a reagent in chemical reactions and as a precursor for other compounds.
Dibutyl oxalate: Employed in various industrial applications similar to didecyl oxalate.
Uniqueness
This compound is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to shorter-chain oxalates. This makes it particularly useful in applications requiring specific viscosity and stability characteristics .
Properties
CAS No. |
20441-64-9 |
|---|---|
Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
didecyl oxalate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-11-13-15-17-19-25-21(23)22(24)26-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 |
InChI Key |
SADUZRTZUBZVBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


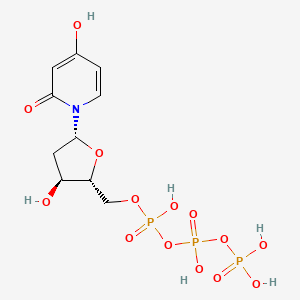
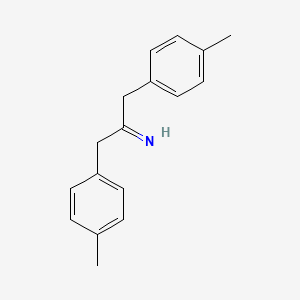
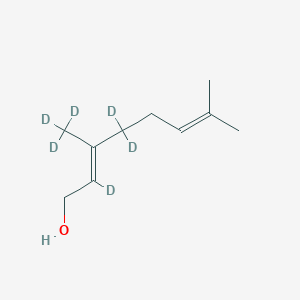
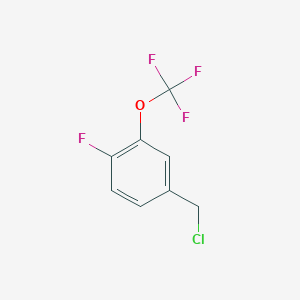

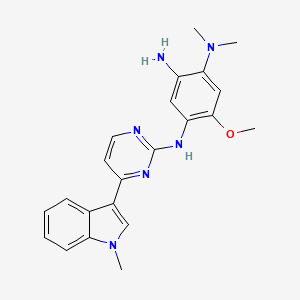
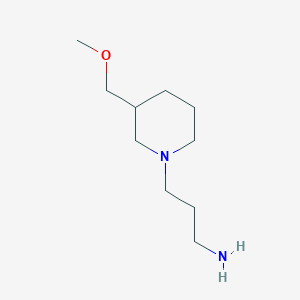
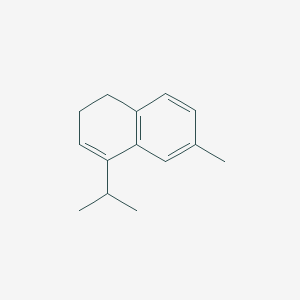
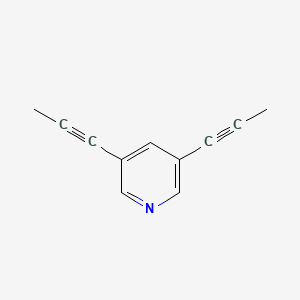
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)

![1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B13433433.png)
